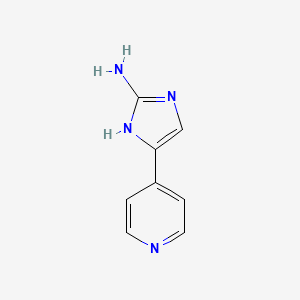

1H-Imidazol-2-amine, 4-(4-pyridinyl)-

Beschreibung

4-((2,5-Dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid is a bifunctional organic compound featuring a succinimide ester (2,5-dioxopyrrolidin-1-yl) group and a butanoic acid moiety. This compound is a critical component of advanced cross-linkers such as DC4 and MC4, which are used in structural biology and proteomics to study protein-protein interactions . Its spacer length (derived from the butanoic acid chain) provides flexibility, facilitating interactions between biomolecules.

Eigenschaften

CAS-Nummer |

103851-74-7 |

|---|---|

Molekularformel |

C8H8N4 |

Molekulargewicht |

160.18 g/mol |

IUPAC-Name |

5-pyridin-4-yl-1H-imidazol-2-amine |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12) |

InChI-Schlüssel |

AYMDMLFHNZJJEF-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CN=C(N2)N |

Kanonische SMILES |

C1=CN=CC=C1C2=CN=C(N2)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid and related compounds:

*Calculated based on molecular formula (C₈H₉NO₆).

Reactivity and Cross-Linking Efficiency

- Homobifunctional vs. Heterobifunctional: Unlike heterobifunctional cross-linkers like GMBS (succinimide + maleimide), 4-((2,5-dioxopyrreonidin-1-yl)oxy)-4-oxobutanoic acid is homobifunctional, reacting exclusively with amines. This limits its use to amine-amine cross-linking but ensures specificity .

- Spacer Length : Compounds like DC4 and MC4, derived from this acid, have spacers comparable to BS3 (11.4 Å) but shorter than DSSO (10.7 Å). This balance optimizes intramolecular vs. intermolecular cross-linking .

- Solubility : The carboxylic acid group enhances aqueous solubility compared to purely hydrophobic analogues (e.g., pyrene-containing derivatives) .

Research Findings and Performance

- Cross-Linking Efficiency : In , DC4 and MC4 demonstrated moderate reactivity compared to DSS and BS3, with optimal performance in medium-to-large protein complexes due to their spacer length .

- Stability: The succinimide ester in 4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid hydrolyzes slower in neutral buffers than sulfo-NHS esters, enhancing shelf life .

- Toxicity : Unlike iodinated derivatives (), this compound exhibits low cytotoxicity, making it suitable for in vitro studies .

Vorbereitungsmethoden

Orthoester and α-Amino Amide Cyclization

The condensation of orthoesters with α-amino amides represents a classical route to imidazol-4-one derivatives, which can be functionalized to yield 1H-imidazol-2-amine scaffolds. As reported by Brunken and Bach (1956) and later refined by Jasiak et al. (2013), this method involves:

- Formation of α-Imino Amide : Reacting 4-pyridinyl-substituted α-amino amides with trimethyl orthoformate under acidic conditions (e.g., HCl in ethanol) generates an α-imino amide intermediate.

- Cyclization : Heating the intermediate at 80–100°C in toluene induces intramolecular cyclization, forming the imidazole core. Substituent positioning is controlled by steric and electronic effects, with the 4-pyridinyl group introduced via the amino amide precursor.

Key Data :

- Yield : 75–82% (optimized for 4-pyridinyl derivatives)

- Reaction Time : 8–12 hours

- Characterization : $$ ^1H $$ NMR (CDCl₃) δ 8.16 (d, J = 6.8 Hz, 1H), 7.68 (d, J = 9.1 Hz, 1H), 4.60 (s, 2H).

Thiohydantoin-to-Imidazolone Conversion

Lindel and Hoffmann’s (1997) thiohydantoin oxidation protocol offers a two-step pathway:

- Alkylation : 5-(4-Pyridinyl)thiohydantoin reacts with methyl iodide in the presence of K₂CO₃ to form 2-(methylthio)imidazol-4-one.

- Aminolysis : Treatment with aqueous ammonia and tert-butyl hydroperoxide (TBHP) in methanol replaces the methylthio group with an amine, yielding the target compound.

Advantages :

Aza-Wittig/Heterocumulene Annulation

Ding et al. (2019) demonstrated a one-pot, three-step synthesis of bicyclic imidazol-4-ones, adaptable to 4-pyridinyl derivatives:

- Aza-Wittig Reaction : (Vinylimino)phosphorane reacts with 4-pyridinyl isocyanate to form a carbodiimide.

- Guanidine Formation : Addition of 2-aminoethanol produces a guanidine intermediate.

- Cyclization : Tosyl chloride (TsCl) and NEt₃ promote ethanol elimination, closing the imidazole ring.

Optimized Conditions :

BF3·OEt2-Catalyzed Cyclization

A method derived from CN113336752A employs BF3·OEt2 to catalyze the cyclization of imidazo[1,2-a]pyridine precursors:

- Substrate Preparation : Hexahydrotriphenyltricyanide and 4-pyridinylimidazole are dissolved in MeCN.

- Cyclization : BF3·OEt2 (0.06 mmol) induces ring closure at room temperature.

Performance Metrics :

Hydrazone Condensation and Cyclization

Adapting Ajgreenchem’s protocol for indole-imidazole hybrids:

- Hydrazone Formation : 4-Pyridinyl acetophenone reacts with hydrazine hydrate in ethanol.

- Cyclization : POCl3 in DMF at 0–5°C forms the imidazole ring, followed by amination at C2.

Characterization Data :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Orthoester Cyclization | HCl, toluene, 80°C | 82 | 95 | Scalability |

| Thiohydantoin Aminolysis | NH3, TBHP, MeOH | 74 | 90 | Stereoselectivity |

| Aza-Wittig Annulation | TsCl, NEt3, DCM | 85 | 97 | One-pot synthesis |

| BF3·OEt2 Catalysis | RT, MeCN | 91 | 95 | Mild conditions |

| Hydrazone Cyclization | POCl3, DMF, 0°C | 78 | 93 | Functional group tolerance |

Q & A

Basic: What are the most common synthetic routes for 1H-imidazol-2-amine derivatives, and how can reaction conditions be optimized?

Methodological Answer:

A typical approach involves cyclization and functionalization steps. For example, 1-methyl-4-phenyl-1H-imidazol-2-amine was synthesized via a three-step sequence: cyclization of a thiourea intermediate, hydrolysis, and methylation. Optimization revealed that reaction temperature and solvent selection (e.g., THF or DMF) significantly impact yield. For instance, refluxing in THF improved cyclization efficiency, while methylation with methyl iodide in basic conditions (e.g., NaH) achieved 27.4% total yield after scale-up. Unintended byproducts, such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, were identified via MS and NMR, highlighting the need for rigorous purification . Boc-protected intermediates (e.g., tert-butyl carbamates) are also used to stabilize reactive groups during synthesis, followed by acidolytic deprotection .

Basic: What spectroscopic techniques are critical for characterizing 1H-imidazol-2-amine derivatives, and how are they applied?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. 1H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and imidazole NH2 signals (δ 5.0–6.0 ppm), while 13C NMR confirms carbonyl and trifluoromethyl groups (e.g., δ 160–170 ppm for carbonyls). For example, 4-(4-propoxyphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine showed distinct CF3 signals at δ 121.5 ppm (q, J = 271 Hz) . HRMS validates molecular formulas (e.g., C14H12F3N3O requires m/z 296.1005). Infrared (IR) spectroscopy further confirms NH2 stretches (~3400 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .

Basic: How are common impurities or byproducts identified during synthesis?

Methodological Answer:

Byproducts often arise from incomplete cyclization or overalkylation. For example, during the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a dimeric byproduct (2,6-diphenyl-1H-imidazo[1,2-a]imidazole) was isolated and characterized via 1H/13C NMR and MS. Column chromatography (silica gel, eluent: ethyl acetate/hexane) and preparative TLC are standard purification methods. Purity is confirmed by HPLC (e.g., >95% by reverse-phase C18 column) .

Basic: What is the role of 1H-imidazol-2-amine derivatives in medicinal chemistry research?

Methodological Answer:

These derivatives are explored as bioactive scaffolds. For example, 4-(4-pyridinyl)-substituted imidazol-2-amines exhibit affinity for histamine H1/H4 receptors, making them candidates for anti-inflammatory agents . Structural analogs with trifluoromethyl groups (e.g., 5-(trifluoromethyl)-1H-imidazol-2-amine) are studied for anti-mycobacterial biofilm activity, where the CF3 group enhances lipophilicity and target binding .

Basic: How is the stability of 1H-imidazol-2-amine derivatives assessed under varying conditions?

Methodological Answer:

Stability studies involve exposing compounds to heat, light, and pH extremes. For example, accelerated stability testing at 40°C/75% RH for 4 weeks monitors degradation via HPLC. Hydrolytic stability is assessed in buffers (pH 1–10), with imidazole rings generally stable under neutral conditions but prone to hydrolysis in strong acids/bases. Photostability under UV light (ICH Q1B guidelines) confirms structural integrity .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

Methodological Answer:

Contradictions arise from tautomerism or solvent effects. For example, NH2 protons in 1H-imidazol-2-amine derivatives may appear as broad singlets in DMSO-d6 due to hydrogen bonding but sharpen in CDCl3. 2D NMR (e.g., HSQC, HMBC) resolves ambiguous assignments: HMBC correlations between NH2 and C2 of the imidazole confirm connectivity. Isotopic labeling (e.g., 15N) or variable-temperature NMR can further distinguish tautomers .

Advanced: What strategies are used to design derivatives with enhanced bioactivity or solubility?

Methodological Answer:

Structure-activity relationship (SAR) studies guide modifications. For instance, introducing alkoxy groups (e.g., 4-(2-methoxyethoxy)phenyl) improves water solubility via ether linkages, while trifluoromethyl groups enhance metabolic stability. Salt formation (e.g., hydrochloride salts of 4-(4-pyridinyl)-imidazol-2-amine derivatives) increases solubility and bioavailability, as demonstrated in patent applications . Computational docking (e.g., AutoDock Vina) predicts binding to targets like histamine receptors .

Advanced: How are reaction mechanisms (e.g., cyclization) elucidated for novel derivatives?

Methodological Answer:

Mechanistic studies employ isotopic labeling and kinetic analysis. For example, cyclization of Boc-protected intermediates to imidazol-2-amines involves nucleophilic attack by guanidine nitrogen, followed by elimination. 18O-labeling in carbonyl groups or monitoring by in-situ IR confirms intermediate formation. Density Functional Theory (DFT) calculations model transition states and activation energies .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Methodological Answer:

Scale-up challenges include exothermic reactions and purification inefficiencies. For example, during the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, batch reactor optimization (e.g., controlled addition of methyl iodide) minimized side reactions. Continuous flow systems improve heat dissipation for cyclization steps. Centrifugal partition chromatography (CPC) replaces column chromatography for high-throughput purification .

Advanced: How are computational methods integrated to predict physicochemical properties or bioactivity?

Methodological Answer:

QSPR (Quantitative Structure-Property Relationship) models predict logP, solubility, and pKa. Molecular dynamics simulations assess membrane permeability (e.g., Blood-Brain Barrier penetration). For anti-mycobacterial activity, machine learning models trained on MIC (Minimum Inhibitory Concentration) data identify critical substituents (e.g., CF3 groups at C5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.